7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one
描述
The compound 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one is a quinazolin-4-one derivative characterized by a chlorine substituent at position 7, a 3,5-dimethylphenyl group at position 3, and a (4-methylphenyl)methylsulfanylmethyl moiety at position 2. Structural modifications, such as halogenation and substitution with aromatic or sulfur-containing groups, significantly influence their physicochemical and biological properties.
属性
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-16-4-6-19(7-5-16)14-30-15-24-27-23-13-20(26)8-9-22(23)25(29)28(24)21-11-17(2)10-18(3)12-21/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPFQSOIHDTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NC3=C(C=CC(=C3)Cl)C(=O)N2C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one, also known by its CAS number 338966-07-7, is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of the compound is with a molar mass of approximately 434.98 g/mol. It features a chloro substituent and a methylsulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 338966-07-7 |
| Molar Mass | 434.98 g/mol |
Anticancer Properties
Quinazoline derivatives have been widely studied for their anticancer potential. Research indicates that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the use of molecular docking studies to evaluate binding affinities to cancer-related targets, which suggested that this compound could effectively inhibit tumor growth.
Case Study: MTT Assay Results
In vitro studies using the MTT assay demonstrated that the compound has an IC50 value indicating its cytotoxicity against specific cancer cells. For instance, when tested on MCF-7 breast cancer cells, the compound showed promising results, leading to further investigations into its mechanism of action.
Antimicrobial Activity
The quinazoline scaffold has also been associated with antimicrobial properties. Preliminary studies have indicated that derivatives of this compound possess activity against various bacterial strains. The presence of the methylsulfanyl group is believed to enhance its interaction with microbial targets.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Interference with Cell Cycle Progression : Studies indicate that it may arrest the cell cycle at specific phases, contributing to its anticancer effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies have utilized computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties. The compound appears to comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic characteristics such as good oral bioavailability.
相似化合物的比较
Table 1: Substituent Comparison of Quinazolin-4-one Derivatives
Key Observations:
- Position 7: The chlorine atom in the target compound enhances lipophilicity and electron-withdrawing effects compared to the hydroxyl group in ’s compound. This may improve membrane permeability but reduce solubility in polar solvents .
- Position 3: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and hydrophobic interactions, contrasting with the trifluoromethylphenyl group in ’s derivative, which adds strong electron-withdrawing character .
准备方法
Copper-Catalyzed Isocyanide Insertion
A method adapted from Krach et al. (2020) employs copper-catalyzed isocyanide insertion to form the quinazolin-4-one skeleton. For the target compound, ethyl 2-isocyanobenzoate reacts with 3,5-dimethylaniline under microwave irradiation (150°C, 20 min) in the presence of Cu(OAc)₂·H₂O (5 mol%). This yields 3-(3,5-dimethylphenyl)quinazolin-4(3H)-one as an intermediate, confirmed by $$ ^1H $$ NMR (δ 8.28–7.16 ppm) and HRMS ([M+H]⁺ calcd. 251.1179).
Cyclocondensation of Anthranilamide Derivatives
Alternative routes involve cyclizing N-(3,5-dimethylphenyl)anthranilamide with triphosgene in DMF at 0–5°C to form the 4-oxo core. This method achieves 85–90% yields but requires strict temperature control to avoid N-acylation side products.
Functionalization at C7 and C2
Electrophilic Chlorination
Chlorination at C7 is achieved using sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 80°C for 6 hr, introducing the chloro group with >95% regioselectivity. Excess reagent leads to dichlorination, necessitating stoichiometric control.
Sulfanylmethyl Group Installation
The C2 sulfanylmethyl moiety is introduced via a two-step process:
- Bromomethylation : Treating the chlorinated intermediate with paraformaldehyde and HBr gas in acetic acid yields 2-bromomethyl-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one .
- Thioether Formation : Reacting the bromomethyl derivative with 4-methylbenzyl mercaptan in DMF/K₂CO₃ at 60°C for 12 hr affords the target compound. GC-MS analysis confirms the molecular ion at m/z 435.0 ([M]⁺).
Optimization and Challenges
Yield Improvements
Purification Strategies
Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from ethanol/water (4:1). Purity >98% is verified by HPLC (C18 column, MeCN/H₂O 70:30).
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Copper-catalyzed | 78 | 98 | 0.3 | High |
| Anthranilamide | 85 | 95 | 12 | Moderate |
| Bromomethylation | 70 | 97 | 18 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
